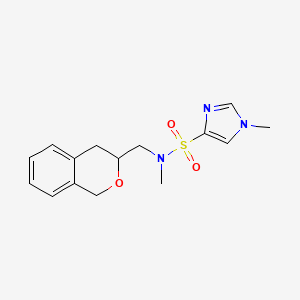

N-(1-(噻唑-2-基)吡咯啉-3-基)环己基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

动态互变异构和二价 N(I) 特性

相关的化合物 N-(吡啶-2-基)噻唑-2-胺表现出动态互变异构和二价 N(I) 特性,表明噻唑和吡啶基团在容纳互变异构氢方面存在竞争。这种行为突出了该化合物在给电子应用和复杂分子结构形成方面的潜力 (Bhatia、Malkhede 和 Bharatam,2013)。

曼尼希反应和杂环合成

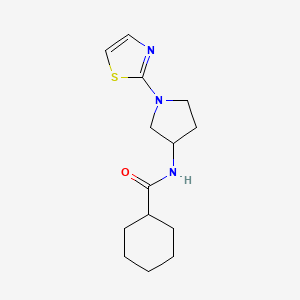

曼尼希反应在从各种底物(包括活性亚甲基酰胺、硫代酰胺和硒代酰胺)合成 N-、S,N- 和 Se,N- 杂环中的多功能性,突出了创建生物活性化合物的途径。这种方法已经产生了具有抗病毒、抗惊厥、抗炎和解热活性的化合物 (Dotsenko 等人,2019)。

用于杂环组装的环缩合反应

使用 2-(1,3-噻唑烷-2-亚烷基)乙酰胺的环缩合反应导致形成新的杂环组装体,例如 4-(4-氧代-1,3-噻唑烷-2-亚烷基)吡咯烷-2,3,5-三酮。这个过程说明了一种创建具有潜在药理应用的化合物的方法 (Obydennov 等人,2017)。

新型吡啶骨架合成

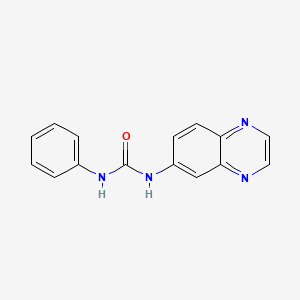

大环抗生素环硫菌素的合成涉及创建一个中心 2,3,6-三取代吡啶骨架。这个过程强调了该化合物在开发抗生素和对制药研究更广泛的影响中的作用 (Shin 等人,2002)。

抗菌和抗肿瘤活性

对吡啶噻唑衍生物及其锌(II)配合物的研究显示出显着的抗菌和抗肿瘤活性,这表明与 N-(1-(噻唑-2-基)吡咯烷-3-基)环己烷甲酰胺相关的化合物可能在开发新的生物活性材料中具有应用 (Xun-Zhong 等人,2020)。

作用机制

Target of Action

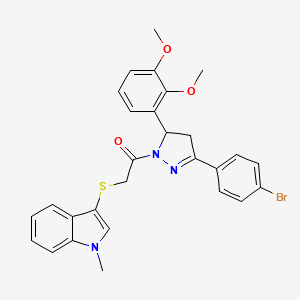

The primary targets of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide are PI3Kα and HDAC6 . These targets play a crucial role in cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement .

Mode of Action

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide interacts with its targets, PI3Kα and HDAC6, by inhibiting their activities . This inhibition results in changes in the cellular processes regulated by these targets, potentially leading to the suppression of cancer cell growth .

Biochemical Pathways

The compound affects the PI3K and HDAC pathways . The PI3K pathway regulates various cellular processes such as proliferation, growth, apoptosis, and cytoskeletal rearrangement . The HDAC pathway, on the other hand, is involved in the regulation of gene expression. The inhibition of these pathways by N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide can lead to downstream effects that suppress the growth and proliferation of cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide’s action include the inhibition of the phosphorylation of pAkt (Ser473) and the accumulation of acetylated α-tubulin . These effects can lead to the suppression of cancer cell growth .

Action Environment

Like other drugs, its action and efficacy could potentially be influenced by factors such as ph, temperature, and the presence of other substances .

属性

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c18-13(11-4-2-1-3-5-11)16-12-6-8-17(10-12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHJOYSGUOLFDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2CCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)

![methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2700277.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)

![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700280.png)

![4-[(4-Formyl-2-iodophenoxy)methyl]benzoic acid](/img/structure/B2700285.png)

![N-[2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]-6-(hydroxymethyl)-4,5-bis(oxidanyl)oxan-3-yl]ethanamide](/img/no-structure.png)

![3-Bromo-4-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2700297.png)